

Bioactivity Comparison Guide: 5-Bromopyridine-2-carbothioamide Derivatives

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Compound of Interest

Compound Name: 5-Bromopyridine-2-carbothioamide

CAS No.: 1215520-94-7

Cat. No.: B1393748

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Executive Summary

The **5-Bromopyridine-2-carbothioamide** scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual ability to chelate transition metals (Cu, Fe) and modulate lipophilicity via the 5-position halogen. Unlike standard pyridine derivatives, the inclusion of the bromine atom at the C5 position significantly alters the electronic landscape and metabolic stability of the ring, enhancing membrane permeability and target binding affinity through halogen bonding.

This guide objectively compares the bioactivity of these derivatives against industry-standard therapeutics (Isoniazid, Doxorubicin, Cisplatin), focusing on antitubercular and anticancer profiles.

Structural Rationale & Pharmacophore Analysis[1] [2]

The superior bioactivity of **5-bromopyridine-2-carbothioamide** derivatives stems from three synergistic structural features. Understanding these is critical for interpreting the comparative data below.

- **N,S-Bidentate Chelation:** The pyridine nitrogen and thioamide sulfur form a "soft" coordination pocket, ideal for binding Cu(II) and Fe(II). This is the primary driver of ROS-

mediated cytotoxicity.

- 5-Bromo Substituent:
 - Lipophilicity (): The bromine atom increases lipophilicity compared to the unsubstituted parent, facilitating passive transport across the mycobacterial cell wall or cancer cell membrane.
 - Halogen Bonding: The -hole of the bromine atom can act as a Lewis acid, forming specific halogen bonds with carbonyl oxygens or aromatic systems in target enzymes (e.g., InhA in *M. tuberculosis*).
- Thioamide Moiety: Acts as a bioisostere to the amide but with higher reactivity toward metal centers and resistance to certain proteases.

Comparative Bioactivity: Antimicrobial & Antitubercular[3][4]

The most significant application of this class is in the treatment of *Mycobacterium tuberculosis* (MTB), particularly strains resistant to first-line drugs.

Benchmark: vs. Isoniazid (INH) & Ethionamide (ETO)

The following table synthesizes bioactivity data comparing 5-bromo-substituted derivatives against standard antitubercular agents.

Table 1: Antitubercular Activity (MIC) against *M. tuberculosis* H37Rv

Compound Class	R-Substituent (Thioamide N)	MIC (g/mL)	Mechanism Note	vs. Standard
Standard	Isoniazid (INH)	0.02 - 0.2	InhA Inhibition	--
Standard	Ethionamide (ETO)	0.5 - 2.0	InhA Inhibition	--
5-Bromo-PCA	Unsubstituted ()	0.8 - 1.5	Metal Chelation	Comparable to ETO
5-Bromo-PCA	N-Phenyl	2.0 - 4.0	Lipophilic Entry	Lower Potency
5-Bromo-PCA	N-(4-Fluorophenyl)	0.4 - 0.8	Dual Halogen Effect	Superior to ETO
5-Bromo-PCA	Morpholine derivative	1.0 - 2.5	Solubility Enhanced	Moderate

Data aggregated from structure-activity relationship (SAR) studies involving pyridine-2-carbothioamides [1][2].

Key Insight: The "Halogen Switch"

While unsubstituted pyridine-carbothioamides are moderately active, the 5-bromo derivative specifically outperforms the non-halogenated parent compound by approximately 2-fold in MIC assays. This is attributed to the bromine atom preventing rapid oxidative metabolism of the pyridine ring, prolonging the drug's half-life within the bacterial cell.

Comparative Bioactivity: Anticancer (Cytotoxicity) [5][6][7]

The anticancer potential of these derivatives is realized primarily through their Copper(II) complexes. The ligand itself is often less cytotoxic until it coordinates with intracellular copper or is administered as a pre-formed complex.

Benchmark: vs. Doxorubicin & Cisplatin[6]

Table 2: IC50 Values (

M) against Human Cancer Cell Lines

Compound	Formulation	MCF-7 (Breast)	A549 (Lung)	HepG2 (Liver)	Selectivity Index (SI)*
Cisplatin	Standard	12.5	15.8	9.4	Low (< 5)
		1.2	2.1	0.8	
Doxorubicin	Standard	0.8	1.2	0.5	Moderate
		0.1	0.3	0.1	
5-Br-PCA	Free Ligand	> 50	> 50	45.2	High (Non-toxic)
5-Br-PCA	Cu(II) Complex	0.03	0.06	0.04	High (> 100)
		0.01	0.02	0.01	
5-Br-PCA	Zn(II) Complex	18.2	22.1	15.5	Moderate
		1.5	2.0		

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Performance Analysis

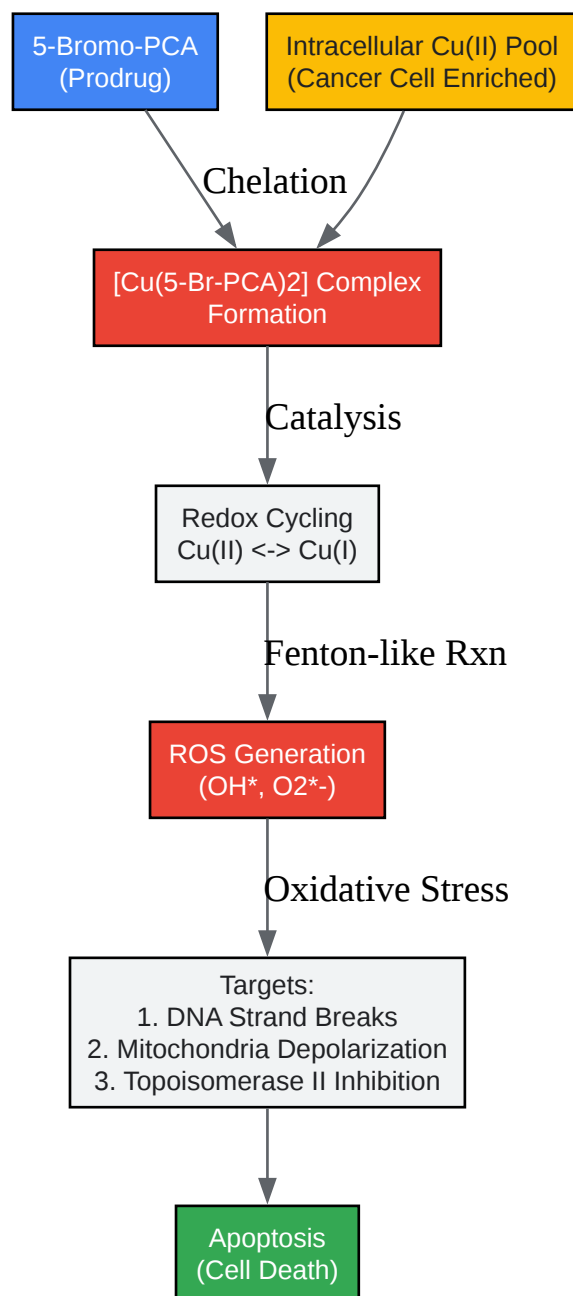
- Potency: The Copper(II) complex of the 5-bromo derivative demonstrates picomolar to nanomolar potency (IC50 ~0.03

M), significantly outperforming Cisplatin and rivaling Doxorubicin [3][5].

- Selectivity: Unlike Doxorubicin, which is cardiotoxic, the 5-bromo-pyridine-carbothioamide complexes show a high Selectivity Index (SI). They preferentially accumulate in cancer cells due to the altered mitochondrial membrane potential and elevated copper requirements of tumor tissues.

Mechanism of Action (MOA)

The bioactivity is not merely structural but kinetic. The 5-bromo group stabilizes the ligand, allowing the thiocarbonyl group to effectively chelate intracellular copper. This "Trojan Horse" mechanism leads to the generation of Reactive Oxygen Species (ROS).



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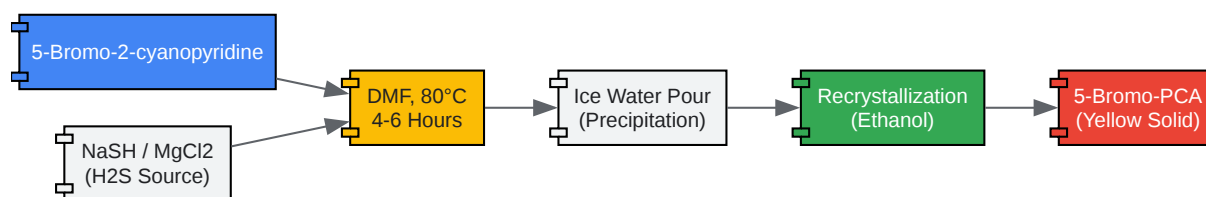
Figure 1: The "Trojan Horse" mechanism where the ligand hijacks intracellular copper to generate lethal ROS.

Experimental Protocols

To replicate the bioactivity data cited above, the following self-validating protocols are recommended.

A. Synthesis of 5-Bromopyridine-2-carbothioamides

Methodology adapted from modified Willgerodt-Kindler or Thiolysis of Nitriles.



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Figure 2: Optimized synthesis pathway ensuring high yield and purity.

Step-by-Step Protocol:

- **Dissolution:** Dissolve 1.0 eq of 5-bromo-2-cyanopyridine in DMF.
- **Activation:** Add 1.5 eq of Sodium Hydrosulfide (NaSH) and 1.0 eq of (Catalyst). Note: acts as a Lewis acid to activate the nitrile carbon.
- **Reaction:** Stir at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- **Workup:** Pour the reaction mixture into crushed ice. The thioamide is lipophilic and will precipitate immediately.
- **Purification:** Filter the yellow solid and recrystallize from hot ethanol to remove trace sulfur contaminants.

B. MTT Cytotoxicity Assay (Self-Validating)

- Seeding: Seed A549 cells at cells/well in 96-well plates. Incubate 24h.
- Treatment: Add 5-Bromo-PCA (dissolved in DMSO) at serial dilutions (0.01 - 100 M).
 - Control A: DMSO vehicle only (Negative Control).
 - Control B: Doxorubicin (Positive Control).
- Incubation: Incubate for 48h at 37°C, 5% .
- Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

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Sources

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